molecular formula C10H19NOS B1411923 [1-(Thian-4-yl)pyrrolidin-3-yl]methanol CAS No. 1598831-73-2

[1-(Thian-4-yl)pyrrolidin-3-yl]methanol

Cat. No.: B1411923
CAS No.: 1598831-73-2
M. Wt: 201.33 g/mol
InChI Key: SVFIKNDEQPMLTH-UHFFFAOYSA-N
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Description

[1-(Thian-4-yl)pyrrolidin-3-yl]methanol: is a chemical compound with the molecular formula C10H19NOS and a molecular weight of 201.33 g/mol . . This compound is characterized by the presence of a pyrrolidine ring and a thianyl group, making it a unique structure in organic chemistry.

Biochemical Analysis

Biochemical Properties

[1-(Thian-4-yl)pyrrolidin-3-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, influencing their catalytic activities. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function.

Cellular Effects

The effects of this compound on various cell types are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate the expression of genes related to cell growth and apoptosis, thereby impacting cellular metabolism and proliferation . In cancer cells, this compound has demonstrated the ability to induce cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, altering their activity. For example, it can inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation events crucial for cell signaling . Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their binding to DNA.

Preparation Methods

The synthesis of [1-(Thian-4-yl)pyrrolidin-3-yl]methanol typically involves the reaction of pyrrolidine derivatives with thianyl compounds under controlled conditions. One common method includes the use of reducing agents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

[1-(Thian-4-yl)pyrrolidin-3-yl]methanol undergoes various chemical reactions, including:

Scientific Research Applications

[1-(Thian-4-yl)pyrrolidin-3-yl]methanol has several applications in scientific research:

Comparison with Similar Compounds

[1-(Thian-4-yl)pyrrolidin-3-yl]methanol can be compared with other similar compounds such as:

Properties

IUPAC Name

[1-(thian-4-yl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NOS/c12-8-9-1-4-11(7-9)10-2-5-13-6-3-10/h9-10,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFIKNDEQPMLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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